molecular formula C8H9NO4 B14178249 2-Ethoxy-6-nitrophenol CAS No. 855626-85-6

2-Ethoxy-6-nitrophenol

Cat. No.: B14178249
CAS No.: 855626-85-6
M. Wt: 183.16 g/mol
InChI Key: QDTKLGXJZHWDFA-UHFFFAOYSA-N
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Description

2-Ethoxy-6-nitrophenol is an organic compound characterized by the presence of an ethoxy group and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-6-nitrophenol can be synthesized through a multi-step process involving the nitration of ethoxyphenol. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is subjected to purification steps, including recrystallization and distillation, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethoxy-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2-Nitrophenol
  • 4-Ethoxyphenol
  • 2,4-Dinitrophenol

Comparison: 2-Ethoxy-6-nitrophenol is unique due to the presence of both an ethoxy group and a nitro group on the phenol ring. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. For example, 2-Nitrophenol lacks the ethoxy group, while 4-Ethoxyphenol lacks the nitro group. 2,4-Dinitrophenol has two nitro groups but lacks the ethoxy group, resulting in different reactivity and applications .

Properties

CAS No.

855626-85-6

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-ethoxy-6-nitrophenol

InChI

InChI=1S/C8H9NO4/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,10H,2H2,1H3

InChI Key

QDTKLGXJZHWDFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)[N+](=O)[O-]

Origin of Product

United States

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